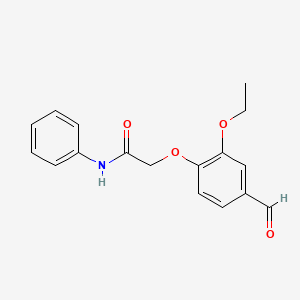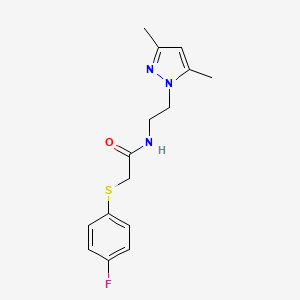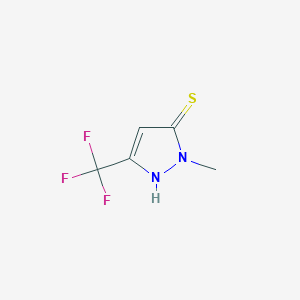
2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol
Overview
Description
“2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” is a chemical compound with the molecular formula C5H5F3N2S . It is a derivative of pyrazole, a simple aromatic ring organic compound of the heterocyclic diazole series .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, participate in a variety of chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton . They can also participate in copper-catalyzed pyrazole N-arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.17 . More detailed properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Pharmaceutical and Agrochemical Applications : The CHF2 moiety, similar to the one found in 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol, is widely used in pharmaceuticals and agrochemicals. It acts as a hydrogen-bonding donor, bioisostere, and lipophilic regulator, enhancing the binding selectivity and solubility of active compounds. Pyrazole scaffolds, in particular, are present in many biologically active compounds, including several types of pesticides (Zeng, Xu, & Ma, 2020).
Nanotechnology : Dithiocarbazate functionalized pyrazole ligands and their cadmium(II) complexes have been synthesized and used as precursors for the shape-controlled growth of CdS nanocrystals. These nanocrystals exhibit quantum confinement effects and are applied in the photodegradation of dyes under visible light, showcasing their potential in nanotechnology and photocatalysis (Mondal et al., 2015).
Medicinal Chemistry : Compounds with a structure similar to this compound have been synthesized for potential use as DNA gyrase B inhibitors, antibacterial, anti-inflammatory, and antioxidant agents. These compounds show promising biological activities and could have significant implications in drug development (Kate et al., 2018).
Chemical Synthesis and Catalysis : The difluoromethyl group, similar to the trifluoromethyl group in the query compound, is used as a surrogate for alcohols, thiols, and other polar functional groups. It's employed in the catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters, a method significant in chemical synthesis and catalysis (Banik, Medley, & Jacobsen, 2016).
Organic Electronics : Heteroleptic cyclometalated iridium(III) complexes with pyrazole-based ligands demonstrate efficient, room-temperature blue phosphorescence. This has implications for the development of organic light-emitting diodes (OLEDs) and other electronic applications (Yang et al., 2005).
Battery Technology : A methylated pyrazole derivative has been synthesized and characterized for high voltage application in lithium-ion batteries. Its performance suggests that functional additives in battery electrolytes can be tailored for better performance in high voltage applications (von Aspern et al., 2020).
Safety and Hazards
Future Directions
The future directions of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” and related compounds are likely to continue focusing on their use as scaffolds in the synthesis of bioactive chemicals, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKGRPPLUHZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=C(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


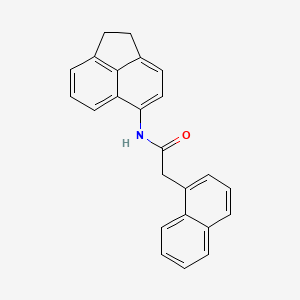
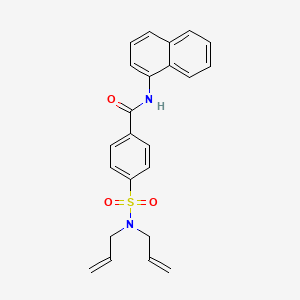
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide](/img/no-structure.png)
![1-(3-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2752797.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)
